

# Spectroscopic data (NMR, IR, Mass Spec) of Atrolactamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Atrolactamide	
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# Spectroscopic Data of Atrolactamide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Atrolactamide (2-hydroxy-2-phenylpropanamide) is a chiral organic compound with potential applications in medicinal chemistry and organic synthesis. The structural elucidation and purity assessment of atrolactamide are critically dependent on a thorough analysis of its spectroscopic data. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for atrolactamide. Detailed experimental protocols for acquiring this data are also presented, along with a logical workflow for its spectroscopic analysis.

### **Data Presentation**

The following tables summarize the expected quantitative data from the spectroscopic analysis of **atrolactamide**. These values are predicted based on the analysis of similar compounds and established principles of spectroscopy.

Table 1: <sup>1</sup>H NMR Spectral Data for **Atrolactamide** (Predicted)



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH₃	~1.6	Singlet	N/A	3H
-OH	Variable (broad)	Singlet	N/A	1H
-NH <sub>2</sub>	Variable (broad)	Singlet	N/A	2H
Aromatic-H (ortho)	~7.5	Doublet	~7-8	2H
Aromatic-H (meta)	~7.3	Triplet	~7-8	2H
Aromatic-H (para)	~7.2	Triplet	~7-8	1H

Table 2: 13C NMR Spectral Data for Atrolactamide (Predicted)

Carbon Assignment	Chemical Shift (δ, ppm)
-CH₃	~25
Quaternary -C-OH	~75
C=O (Amide)	~175
Aromatic-C (para)	~125
Aromatic-C (ortho)	~127
Aromatic-C (meta)	~128
Aromatic-C (ipso)	~140

Table 3: IR Spectral Data for Atrolactamide (Predicted)



Functional Group	Vibrational Mode	Expected Absorption Range (cm <sup>-1</sup> )
O-H (Alcohol)	Stretching	3500 - 3200 (broad)
N-H (Amide)	Stretching	3400 - 3100 (two bands)
C-H (Aromatic)	Stretching	3100 - 3000
C-H (Aliphatic)	Stretching	3000 - 2850
C=O (Amide I)	Stretching	1680 - 1630
N-H (Amide II)	Bending	1640 - 1550
C-O (Alcohol)	Stretching	1260 - 1050

Table 4: Mass Spectrometry Data for **Atrolactamide** (Predicted)

lon	m/z (Predicted)	Description
[M]+	165.07898	Molecular Ion
[M-CH <sub>3</sub> ]+	150.05549	Loss of a methyl group
[M-CONH <sub>2</sub> ] <sup>+</sup>	121.06533	Loss of the amide group
[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>	105.03348	Benzoyl cation
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77.03913	Phenyl cation

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic techniques used to characterize **atrolactamide**.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To confirm the chemical structure and assess purity by identifying and quantifying the signals of **atrolactamide**.
- Methodology (1H and 13C NMR):



- Sample Preparation: Accurately weigh approximately 10-20 mg of atrolactamide into a clean vial. Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane - TMS for chemical shift referencing).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz (or higher) spectrometer.
- Instrument Parameters:
  - Pulse Program: Standard 90° pulse for ¹H, and a proton-decoupled pulse program for
    ¹³C.
  - Acquisition Time: Typically 2-4 seconds for <sup>1</sup>H and 1-2 seconds for <sup>13</sup>C.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16 for <sup>1</sup>H, and 128 or more for <sup>13</sup>C to achieve adequate signal-tonoise.
  - Temperature: 298 K.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the peaks in the <sup>1</sup>H spectrum.
- 2. Infrared (IR) Spectroscopy
- Objective: To identify the functional groups present in the **atrolactamide** molecule.
- Methodology (Attenuated Total Reflectance ATR):
  - Sample Preparation: Place a small amount of the solid atrolactamide sample directly onto the ATR crystal.
  - Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum.



Instrument Parameters:

■ Spectral Range: 4000 - 400 cm<sup>-1</sup>.

■ Resolution: 4 cm<sup>-1</sup>.

Number of Scans: 16-32.

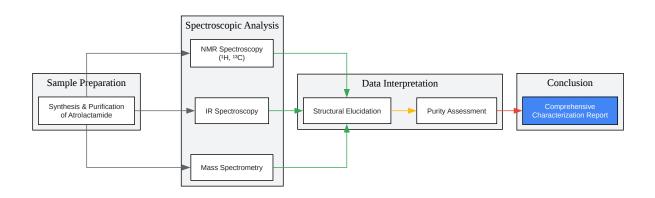
 Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

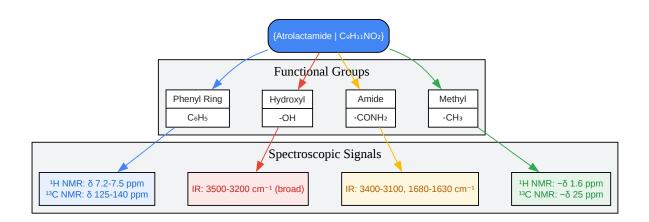
- 3. Mass Spectrometry (MS)
- Objective: To determine the molecular weight and fragmentation pattern of atrolactamide.
- Methodology (Electron Ionization EI):
  - Sample Introduction: Introduce a dilute solution of atrolactamide in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
  - Ionization: Use a standard electron ionization energy of 70 eV.
  - Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
  - Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

## **Mandatory Visualization**

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of **atrolactamide**.







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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com